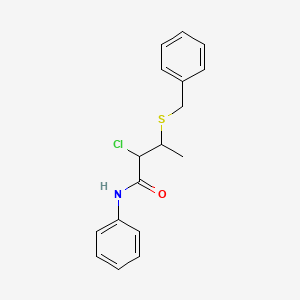![molecular formula C24H21I2NO5 B14565687 O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine CAS No. 61445-30-5](/img/structure/B14565687.png)
O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of benzyl and benzyloxycarbonyl protecting groups, as well as two iodine atoms attached to the aromatic ring of the tyrosine moiety. These modifications enhance the compound’s stability and reactivity, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by benzylation using benzyl bromide and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Benzyloxycarbonyl Group: The amino group of the protected tyrosine is then protected by the benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (Et3N).
Iodination: The aromatic ring of the protected tyrosine is iodinated using iodine (I2) and an oxidizing agent such as iodic acid (HIO3) or sodium iodate (NaIO3) in an acidic medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the benzyloxycarbonyl group can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azidation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: Pd/C, LiAlH4, NaBH4
Substitution: NaN3, RLi, RMgX
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives
Reduction: Removal of protecting groups to yield free tyrosine derivatives
Substitution: Formation of azido or other substituted tyrosine derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a precursor for the synthesis of radiolabeled compounds for imaging studies.
Biology:
- Serves as a probe for studying enzyme-substrate interactions.
- Utilized in the development of inhibitors for tyrosine kinases.
Medicine:
- Investigated for its potential use in targeted drug delivery systems.
- Explored as a radiopharmaceutical for diagnostic imaging.
Industry:
- Employed in the synthesis of specialty chemicals and pharmaceuticals.
- Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms enhances its binding affinity and specificity. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for controlled release of the active tyrosine derivative. This compound can modulate signaling pathways by inhibiting or activating specific enzymes, such as tyrosine kinases, which play crucial roles in cellular processes.
Comparison with Similar Compounds
O-Benzyl-L-tyrosine: Lacks the benzyloxycarbonyl and iodine modifications, making it less reactive and stable.
N-Benzyloxycarbonyl-L-tyrosine: Similar protecting groups but without iodination, resulting in different reactivity and applications.
3,5-Diiodo-L-tyrosine: Lacks the benzyl and benzyloxycarbonyl groups, affecting its solubility and stability.
Uniqueness: O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is unique due to the combination of benzyl, benzyloxycarbonyl, and iodine modifications. This combination enhances its stability, reactivity, and specificity for certain biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61445-30-5 |
|---|---|
Molecular Formula |
C24H21I2NO5 |
Molecular Weight |
657.2 g/mol |
IUPAC Name |
(2S)-3-(3,5-diiodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H21I2NO5/c25-19-11-18(12-20(26)22(19)31-14-16-7-3-1-4-8-16)13-21(23(28)29)27-24(30)32-15-17-9-5-2-6-10-17/h1-12,21H,13-15H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
InChI Key |
RCRYNLNRCKTAOW-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)I |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride](/img/structure/B14565616.png)

![3-[(2-Bromoanilino)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14565628.png)
![Trimethyl[(pent-3-en-2-yl)oxy]silane](/img/structure/B14565629.png)

![3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan](/img/structure/B14565658.png)


![1-{3-[(1-Bromopropan-2-yl)oxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14565679.png)
![1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14565684.png)

![8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B14565699.png)
